BOMBESIN 13-14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

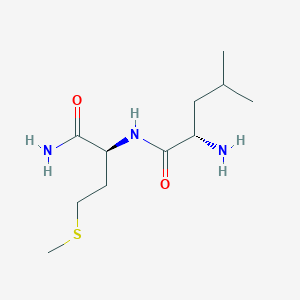

The compound BOMBESIN 13-14 is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with amino and methylsulfanyl groups, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BOMBESIN 13-14 typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the use of protected amino acids and coupling reagents to form the desired peptide bond under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes the use of solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled on a solid support, followed by cleavage and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylsulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions, protein folding, and peptide-based drug design. Its amino acid-like structure makes it a valuable tool for investigating biological processes.

Medicine

In medicine, the compound has potential applications in the development of peptide-based therapeutics. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functions.

Wirkmechanismus

The mechanism of action of BOMBESIN 13-14 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methylsulfanyl groups allow it to form hydrogen bonds and other interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-4-methylpentanoic acid: A simpler amino acid with a similar backbone but lacking the methylsulfanyl group.

(2S)-2-amino-N-[(2S)-1-amino-1-oxobutan-2-yl]-4-methylpentanamide: Similar structure but without the methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in BOMBESIN 13-14 distinguishes it from other similar compounds. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.

Biologische Aktivität

Bombesin 13-14 (BN 13-14) is a peptide derived from the bombesin family, known for its diverse biological activities, particularly in relation to cancer biology and neurophysiology. This article explores the biological activity of BN 13-14, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Overview of Bombesin Family

Bombesin is a decapeptide originally isolated from the skin of the European frog Bombina bombina. It has several analogs, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), which exhibit various physiological effects through interactions with specific G protein-coupled receptors (GPCRs) . BN 13-14 is a truncated form of bombesin that retains significant biological activity and receptor binding affinity.

BN 13-14 primarily interacts with three types of receptors:

- Gastrin-Releasing Peptide Receptor (GRPR) : This receptor mediates many of the physiological effects attributed to bombesin, including stimulation of gastric acid secretion and modulation of satiety signals in the central nervous system .

- Neuromedin B Receptor (NMBR) : This receptor is involved in various functions such as smooth muscle contraction and regulation of pain pathways .

- Bombesin Receptor Subtype 3 (BRS-3) : While its natural ligand remains unidentified, BRS-3 is implicated in several neurophysiological processes .

Biological Activities

The biological activities of BN 13-14 encompass a range of effects:

- Antitumor Activity : BN 13-14 has been shown to inhibit tumor growth in various preclinical models. Its ability to bind with high affinity to GRPR makes it a candidate for targeted cancer therapies . In studies involving prostate cancer xenografts, BN 13-14 demonstrated significant tumor localization and retention when labeled with radiopharmaceuticals .

- Neurophysiological Effects : BN 13-14 influences several CNS functions, including modulation of appetite and circadian rhythms. It has been reported to reduce food intake and alter locomotor activity in animal models . Additionally, its interaction with dopaminergic pathways suggests potential implications for mood regulation and anxiety disorders .

- Gastrointestinal Effects : The peptide stimulates gastric acid secretion and may play a role in gastrointestinal motility. Studies indicate that BN 13-14 can enhance amylase secretion from pancreatic cells, suggesting a role in digestive processes .

Research Findings

Recent studies have highlighted the potential of BN 13-14 in therapeutic applications:

Case Studies

- Prostate Cancer Imaging : A study utilized BN 13-14 analogs labeled with gallium isotopes for PET imaging in prostate cancer models. The results showed high specificity for GRPR-expressing tumors, suggesting that BN 13-14 could be developed into a diagnostic tool for cancer detection .

- Appetite Regulation : In rodent models, administration of BN 13-14 resulted in reduced food intake and altered energy expenditure patterns, demonstrating its potential as a therapeutic agent for obesity management .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2S/c1-7(2)6-8(12)11(16)14-9(10(13)15)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHTVEOMIPKKJG-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.